molecular formula C8H14N2O2 B13650084 1-(3-Aminopropanoyl)piperidin-4-one CAS No. 87976-85-0

1-(3-Aminopropanoyl)piperidin-4-one

Cat. No.: B13650084
CAS No.: 87976-85-0
M. Wt: 170.21 g/mol
InChI Key: LBISDWUFPMCWOU-UHFFFAOYSA-N
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Description

1-(3-Aminopropanoyl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropanoyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3-aminopropanoic acid or its derivatives. One common method includes the use of protecting groups to selectively protect the primary amine, followed by proton abstraction and subsequent reaction with 3-aminopropanoic acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like Rh(COD)(DPPB)BF4 .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multistep synthesis processes that include the use of protecting groups, selective proton abstraction, and catalytic reactions. The use of recyclable protecting groups and efficient catalysts is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropanoyl)piperidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropanoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Aminopropanoyl)piperidin-4-one include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

87976-85-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(3-aminopropanoyl)piperidin-4-one

InChI

InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2

InChI Key

LBISDWUFPMCWOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)CCN

Origin of Product

United States

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